molecular formula C17H23NO3 B173310 Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]- CAS No. 197236-38-7

Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-

Cat. No. B173310
CAS RN: 197236-38-7
M. Wt: 289.4 g/mol
InChI Key: RIPUIEQHIHOULS-UHFFFAOYSA-N
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Description

“Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-” is an organic compound with the molecular formula C17H23NO3 . It is related to cyclopentanecarboxylic acid, which is a colorless nonvolatile oil .

Scientific Research Applications

Asymmetric Synthesis

Cyclopentanecarboxylic acid derivatives, including 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-, have been utilized in asymmetric syntheses. For instance, amino-methyl-cyclopentanecarboxylic acids have been synthesized from commercially available materials through a process involving Ireland-Claisen rearrangement, ring-closure metathesis, reduction, and deprotection (Davies et al., 2013).

Synthesis of Amino Acids and Receptor Agonists

These compounds are integral in the enantioselective synthesis of cyclopentanedicarboxylic amino acids, which are analogues of L-glutamic acid, using methods like sequential aldol-based carbon-carbon bond-forming reactions (Battistini et al., 2004). They are also used as intermediates in the synthesis of S1P1 receptor agonists (Wallace et al., 2009).

Electrolytic Dissociation Studies

The behavior of cyclopentanedicarboxylic acids in solutions, including their electrolytic dissociation, has been analyzed due to their significant role as pharmaceutical intermediates (Kvaratskhelia et al., 2013).

Structural Studies and Crystallization

The structural aspects of cyclopentanecarboxylic acid derivatives have been explored through methods like X-ray crystallography, which provides insights into their zwitterionic nature in the solid state and their potential for forming strong hydrogen bonds (Curry et al., 1993).

Enzymatic Resolution

These compounds have been subject to enzymatic resolution using esterases and lipases to produce optically pure intermediates useful in carbocyclic nucleoside synthesis (Mahmoudian et al., 1992).

Supramolecular Self-Assembly

Cyclopentanecarboxylic acid derivatives have been studied for their ability to form supramolecular structures, such as tetrameric rings, which are important in crystal packing and could have implications in material science (Kălmăn et al., 2002).

Reaction Studies

Studies on the reactions of cyclopentanecarboxylic acids, including their interaction with carbon monoxide and their thermal decomposition, have been conducted to understand their chemical properties and potential applications (Balaban & Nenitzescu, 1960), (Ahonkhai & Emovon, 1973).

properties

IUPAC Name

1,2,2-trimethyl-3-[(4-methylphenyl)carbamoyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-11-5-7-12(8-6-11)18-14(19)13-9-10-17(4,15(20)21)16(13,2)3/h5-8,13H,9-10H2,1-4H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPUIEQHIHOULS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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